N-(3-acetylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-acetylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, a 2-fluorophenyl substituent at position 3, and a sulfanyl-linked acetamide group bearing a 3-acetylphenyl moiety. Thienopyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases or enzymes involved in nucleotide metabolism . The 2-fluorophenyl group may enhance lipophilicity and binding affinity, while the sulfanyl-acetamide linker provides conformational flexibility for target engagement.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S2/c1-13(27)14-5-4-6-15(11-14)24-19(28)12-31-22-25-17-9-10-30-20(17)21(29)26(22)18-8-3-2-7-16(18)23/h2-11H,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQKLCXYSPWTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings on its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 425.5 g/mol. The compound features a thienopyrimidine core structure, which is known for its diverse pharmacological properties.
Research indicates that compounds with similar thienopyrimidine structures often exhibit antitumor and antioxidant activities. The proposed mechanisms include:
- Inhibition of Kinases : Thienopyrimidines are known to inhibit various kinases involved in cell proliferation and survival pathways.
- Antioxidant Activity : These compounds may reduce oxidative stress in cells by scavenging free radicals or modulating antioxidant enzymes.
Anticancer Activity
A study highlighted the anticancer potential of thienopyrimidine derivatives, including those structurally related to this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
| MOLM13 (Leukemia) | 1.2 | Induction of apoptosis |
| A375 (Melanoma) | 14 | G0/G1 cell cycle arrest |
Antioxidant Activity
In another investigation involving thieno[2,3-c]pyrazole compounds, similar derivatives exhibited protective effects against oxidative damage in erythrocytes exposed to toxic agents.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound | 12 ± 1.03 |
Case Studies
- Case Study on Anticancer Effects : A multicellular spheroid model was utilized to assess the efficacy of this compound. Results indicated a marked reduction in spheroid growth compared to controls, suggesting strong antitumor activity.
- Antioxidant Efficacy in Aquatic Species : Research on the impact of this compound on the African catfish (Clarias gariepinus) showed that it mitigated erythrocyte malformations induced by environmental toxins, reinforcing its potential as an antioxidant agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core features with several heterocyclic acetamide derivatives. Key structural and functional comparisons are summarized below:
Table 1: Structural and Functional Comparison of Thienopyrimidine-Based Acetamides
Key Observations:
Substituent Effects on Heterocycle :
- The 2-fluorophenyl group in the target compound may improve metabolic stability compared to 4-chlorophenyl () or 4-methoxyphenyl () analogs, as fluorination often reduces oxidative degradation .
- Electron-withdrawing groups (e.g., -CF₃ in ) on the acetamide’s phenyl ring can enhance binding to hydrophobic enzyme pockets .
Core Heterocycle Modifications: Thieno[3,2-d]pyrimidines (target compound, ) exhibit planar geometries suitable for intercalation or π-π stacking, whereas chromeno-pyrimidines () have extended conjugated systems that may alter solubility .
Biological Activity Trends: Sulfanyl-acetamide derivatives with aromatic substituents (e.g., 3-chlorophenyl in ) show promise in antimicrobial assays, likely due to membrane disruption .
Physicochemical Comparison:
- Thermal Stability : Melting points for analogous compounds range from 174–176°C () to 302–304°C (), suggesting the target compound may exhibit moderate thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
